Ethyl 2-(4-phenoxyphenyl)lactate

fungicide structure–activity relationship oxazolidinedione

Ethyl 2-(4-phenoxyphenyl)lactate (IUPAC: ethyl 2-hydroxy-2-(4-phenoxyphenyl)propanoate), molecular formula C₁₇H₁₈O₄ and molecular weight 286.32 g/mol, is a racemic 2-hydroxy ester that serves as the penultimate intermediate in the industrial synthesis of famoxadone, a broad-spectrum oxazolidinedione agricultural fungicide commercialized by DuPont under the trade name Famoxate [3.0.CO;2-8" target="_blank">1]. Its tertiary α-hydroxy ester structure enables direct activation by 1,1′-carbonyldiimidazole (CDI) to form a reactive acylimidazole, which upon treatment with phenylhydrazine cyclizes to the 2,4-oxazolidinedione core of famoxadone.

Molecular Formula C17H18O4
Molecular Weight 286.32 g/mol
CAS No. 132584-17-9
Cat. No. B15294268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-phenoxyphenyl)lactate
CAS132584-17-9
Molecular FormulaC17H18O4
Molecular Weight286.32 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)(C1=CC=C(C=C1)OC2=CC=CC=C2)O
InChIInChI=1S/C17H18O4/c1-3-20-16(18)17(2,19)13-9-11-15(12-10-13)21-14-7-5-4-6-8-14/h4-12,19H,3H2,1-2H3
InChIKeyNFJAMPAQUJUQEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(4-phenoxyphenyl)lactate (CAS 132584-17-9): Critical Intermediate for Famoxadone Fungicide Synthesis


Ethyl 2-(4-phenoxyphenyl)lactate (IUPAC: ethyl 2-hydroxy-2-(4-phenoxyphenyl)propanoate), molecular formula C₁₇H₁₈O₄ and molecular weight 286.32 g/mol, is a racemic 2-hydroxy ester that serves as the penultimate intermediate in the industrial synthesis of famoxadone, a broad-spectrum oxazolidinedione agricultural fungicide commercialized by DuPont under the trade name Famoxate [1]. Its tertiary α-hydroxy ester structure enables direct activation by 1,1′-carbonyldiimidazole (CDI) to form a reactive acylimidazole, which upon treatment with phenylhydrazine cyclizes to the 2,4-oxazolidinedione core of famoxadone [2]. The compound has been registered under REACH (EC 429-220-9) for intermediate use only, with a production tonnage band of 100–1000 tonnes per annum, underscoring its established role in large-scale agrochemical manufacturing [3].

Why Generic 2-Hydroxy Esters Cannot Replace Ethyl 2-(4-phenoxyphenyl)lactate in Famoxadone Manufacture


The 4-phenoxyphenyl substituent embedded in ethyl 2-(4-phenoxyphenyl)lactate is not a passive structural feature; it is the pharmacophoric determinant that, after cyclization to the oxazolidinedione, confers optimal fungicidal activity against Oomycete pathogens. In the structure–activity relationship (SAR) study that led to famoxadone's discovery, systematic variation of the R² aryl group (Table 5) revealed that the 4-phenoxy substituent provided 100% preventive control of Phytophthora infestans (tomato late blight) at 200 mg L⁻¹ and 100% control of Plasmopara viticola (grape downy mildew) at 40 mg L⁻¹, whereas closely related analogs such as 4-F-Ph (17% against P. viticola), 4-Cl-Ph (17%), 4-CH₃O-Ph (25%), and unsubstituted Ph (0%) showed markedly inferior or negligible activity [1]. Consequently, any generic 2-hydroxy ester lacking the 4-phenoxyphenyl group—such as ethyl 2-hydroxy-2-phenylpropanoate or its substituted analogs—would produce an oxazolidinedione with severely compromised field efficacy, rendering the resulting fungicide commercially non-viable [1][2]. This structure–activity relationship directly translates into procurement specification: the intermediate must bear the 4-phenoxyphenyl moiety to yield a product meeting the regulatory and efficacy profile of commercial famoxadone.

Quantitative Differentiation Evidence for Ethyl 2-(4-phenoxyphenyl)lactate (CAS 132584-17-9)


Fungicidal Activity of the 4-Phenoxyphenyl Moiety vs. Alternative Aryl Substituents in the Final Oxazolidinedione Product

Although the activity data are measured on the final oxazolidinedione product (famoxadone and its analogs), the substituent at the R² position originates exclusively from the 2-hydroxy ester intermediate used in synthesis. In the head-to-head SAR comparison by Sternberg et al. (2001, Table 5), the 4-phenoxyphenyl-substituted oxazolidinedione (famoxadone) achieved 100% preventive control of both Phytophthora infestans on tomatoes (at 200 mg L⁻¹) and Plasmopara viticola on grapes (at 40 mg L⁻¹). In contrast, the unsubstituted phenyl analog (compound 46) gave 0% control of P. viticola at 40 mg L⁻¹; the 4-fluorophenyl analog (compound 38) gave only 17% control; the 4-chlorophenyl analog (compound 49) gave 17% control; and the 4-methoxyphenyl analog (compound 54) gave 25% control under identical greenhouse assay conditions [1]. The 2,4-difluorophenyl analog (compound 57) also achieved 100% control but famoxadone was selected for commercial development due to its lower estimated manufacturing cost and superior residual control properties [1].

fungicide structure–activity relationship oxazolidinedione Phytophthora infestans Plasmopara viticola

Improved Yield in Grignard Synthesis of the Intermediate vs. Literature Baseline

In the optimized synthesis of ethyl 2-(4-phenoxyphenyl)lactate via nucleophilic addition of 4-bromo-diphenyl ether Grignard reagent to ethyl pyruvate, Zhang (2013) achieved an overall yield of 59% after parameter optimization, compared with the literature value of 52% obtained using the traditional procedure [1]. This represents a relative yield improvement of approximately 13.5%. The optimization included adjustment of the feeding ratio, solvent selection, catalyst type, and reaction temperature. Additionally, a one-pot alternative route was demonstrated where diphenyl ether reacts directly with ethyl pyruvate in the presence of AlCl₃ to produce the same intermediate, providing synthetic flexibility [1].

synthesis optimization Grignard reaction process chemistry yield improvement

CDI-Mediated Cyclization Yields for Famoxadone: Optimized vs. Patent Baseline

The key step converting ethyl 2-(4-phenoxyphenyl)lactate to famoxadone involves activation with CDI to form the acylimidazole, followed by condensation with phenylhydrazine in the presence of acetic acid. Zhang (2013) optimized this cyclization by systematically varying the stoichiometry of CDI, phenylhydrazine, and acetic acid, as well as solvent parameters, achieving an overall yield of 89% for racemic famoxadone, compared with the patent-reported value of 80% [1]. This direct head-to-head comparison demonstrates a 9 percentage-point absolute improvement (11.25% relative improvement). The CDI route is also preferable over the phosgene-based alternative, which suffered from low yields and substantial by-product formation (acrylate elimination product) due to decomposition of the intermediate chloroformate [2]. A triphosgene-based variant was also explored, yielding 69% under optimized conditions, confirming the superiority of the CDI route when the 2-hydroxy ester intermediate is used [1].

cyclization CDI acylimidazole famoxadone yield optimization

Avoidance of Toxic Phosgene via CDI Activation: The 2-Hydroxy Ester Advantage

The tertiary α-hydroxy ester structure of ethyl 2-(4-phenoxyphenyl)lactate uniquely enables a phosgene-free cyclization pathway to the oxazolidinedione core. In the original DuPont discovery program (Sternberg et al., 2001; Sternberg et al., 1998), the phosgene-based route via chloroformate intermediate 12 suffered from generally low yields, multiple by-products (including the acrylate elimination product 13), and decomposition of the chloroformate to the tertiary chloride that reverted to starting material upon aqueous work-up [1][2]. The alternative CDI-mediated route, feasible specifically because the 2-hydroxy ester possesses both a hydroxyl group for acylimidazole formation and an ester carbonyl for subsequent cyclization, yielded the desired 2,4-oxazolidinedione in good yields without chromatographic purification [1]. The Zhang (2013) study further demonstrated that substituting CDI with triphosgene (a solid, less hazardous phosgene equivalent) gave only 69% yield, 20 percentage points lower than the optimized CDI route [3].

green chemistry phosgene replacement CDI activation process safety

Industrial Validation: REACH Registration and Intermediate-Use-Only Status

Ethyl 2-(4-phenoxyphenyl)lactate is registered under REACH (EC number 429-220-9) with an intermediate-use-only designation and a tonnage band of 100–1000 tonnes per annum [1]. DuPont Asturias, S.L. is listed as the lead registrant, confirming direct industrial linkage to the famoxadone manufacturing supply chain [2]. The product is classified with Hazard Statement H317 (May cause an allergic skin reaction; Warning, Skin Sensitization Category 1) according to CLP criteria . In contrast, alternative intermediates such as 4-bromo-diphenyl ether (CAS 101-55-3) or atrolactic acid derivatives lack the same extent of publicly documented industrial-scale validation and regulatory pedigree specifically tied to famoxadone manufacture.

REACH regulatory compliance intermediate use supply chain

Procurement-Driven Application Scenarios for Ethyl 2-(4-phenoxyphenyl)lactate (CAS 132584-17-9)


Industrial-Scale Famoxadone API Manufacturing via the CDI Cyclization Route

This compound is the dedicated late-stage intermediate for famoxadone active pharmaceutical ingredient (API) production. The optimized CDI-mediated cyclization protocol (89% yield) converts the 2-hydroxy ester directly to racemic famoxadone without chromatographic purification [1]. Procuring this intermediate from a REACH-compliant supplier ensures downstream process consistency, regulatory traceability, and eliminates the need for in-house Grignard infrastructure. The demonstrated yield advantage over the patent baseline (80%) translates to approximately 11% higher throughput per kilogram of intermediate consumed [1].

Process Development and Route Scouting for Oxazolidinedione Fungicide Analogs

For laboratories engaged in analog synthesis of oxazolidinedione fungicides, ethyl 2-(4-phenoxyphenyl)lactate serves as the benchmark intermediate that enables structure–activity relationship (SAR) exploration at the R² position. The Sternberg et al. (2001) SAR study established that the 4-phenoxyphenyl substituent is optimal for disease control (100% against both P. infestans and P. viticola) [2]. Researchers can use this intermediate as a positive control in comparative studies against novel R²-substituted hydroxy esters, leveraging the extensive published SAR framework as a reference for activity benchmarking [2][3].

Green Chemistry Process Implementation – Phosgene-Free Oxazolidinedione Synthesis

The tertiary α-hydroxy ester structure of this compound is uniquely suited for CDI activation, providing a phosgene-free route to 2,4-oxazolidinediones. Industrial sites seeking to eliminate Schedule 3 toxic chemicals (phosgene) from their fungicide manufacturing lines can adopt this intermediate specifically because it enables the CDI–acylimidazole pathway, which avoids the decomposition and low-yield issues associated with the phosgene/chloroformate route [3]. The triphosgene alternative yields only 69% under optimized conditions, confirming CDI activation as the preferred methodology when this intermediate is used [1].

Quality Control Reference for Famoxadone Metabolite and Residue Analysis

The free acid derivative of this compound, (2RS)-2-hydroxy-2-(4-phenoxyphenyl)propanoic acid (IN-JS940), is a known environmental metabolite of famoxadone detected in dissipation studies in vegetables, soil, and water [4]. Analytical laboratories can use the ethyl ester as a derivatization standard or synthetic precursor for generating the metabolite reference material. This dual utility—as both a manufacturing intermediate and an analytical surrogate—increases its procurement value for organizations that span both production and residue monitoring functions [4].

Quote Request

Request a Quote for Ethyl 2-(4-phenoxyphenyl)lactate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.